molecular formula C13H19N B2708671 2-(2-Phenylethyl)cyclopentan-1-amine CAS No. 63762-62-9

2-(2-Phenylethyl)cyclopentan-1-amine

Cat. No. B2708671
CAS RN: 63762-62-9
M. Wt: 189.302
InChI Key: IHXFUYTXTVDHIK-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)cyclopentan-1-amine is a chemical compound with the CAS Number: 63762-62-9 . It has a molecular weight of 189.3 and its IUPAC name is 2-(2-phenylethyl)cyclopentanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Molecular Binding and Encapsulation

A study focused on the molecular binding of 2-phenylethylamine by β-cyclodextrin, highlighting its potential in pharmacological practice to increase the stability of the amine, ensure its targeted transport in the body, and prevent premature destruction. The binding occurs in aqueous suspension, with a transition to the bound form of 65% amine at a cyclodextrin:amine ratio of 3:2, showcasing the utility of cyclodextrin as an encapsulator for molecular binding ChemChemTech, 2023.

Fluorescence Studies

Research into the fluorescence of catechol amines and related compounds condensed with formaldehyde explored the reaction conditions between formaldehyde and phenylethylamine derivatives. This study provided insights into the fluorescence properties of these compounds, which could have implications for bioimaging and analytical applications Journal of Histochemistry and Cytochemistry, 1962.

Catalysis and Synthesis

Investigations into the reductive amination of cyclopentanone using Ru/Nb2O5 catalysts demonstrated the utility of cyclopentylamine in the production of pesticides, cosmetics, and medicines. The study revealed that the catalyst's activity is strongly influenced by the geometric effect, offering insights into the synthesis of amine and understanding the reaction mechanism ChemCatChem, 2019.

Enantioselective Gelation and Helical Assembly

Research on novel poly(phenylacetylene)s bearing β-cyclodextrin residues demonstrated enantioselective gelation in response to the chirality of a chiral amine. This work highlighted the role of linkage groups in conformational changes induced by external stimuli, showcasing the polymers' ability to form hierarchical superstructured helical assemblies Macromolecules, 2011.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-(2-Phenylethyl)cyclopentan-1-amine were not found in the retrieved data, a review on 2-Phenethylamines in medicinal chemistry discusses the presence and role of 2-phenethylamines in medicinal chemistry, including open-chain, flexible alicyclic amine derivatives of this motif . This suggests potential future research directions in discovering new bioactive 2-phenethylamines .

properties

IUPAC Name

2-(2-phenylethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXFUYTXTVDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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